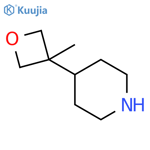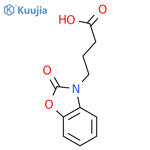Indolsäuren
Indolecarboxylic acids are a class of organic compounds derived from indole, with a carboxylic acid group (-COOH) attached to the nitrogen atom of the indole ring. These compounds exhibit diverse biological activities and have been studied extensively for their potential use in various applications.
Structurally, indolecarboxylic acids feature an indole ring fused to a benzene ring with an additional carboxylic acid moiety. Their versatile structure allows them to participate in numerous chemical reactions, making them valuable intermediates in organic synthesis. Additionally, some members of this class have shown promise as potential therapeutic agents due to their ability to interact with various biomolecules.
Indolecarboxylic acids find applications in pharmaceuticals, agrochemicals, and dye industries. They can be used as precursors for the synthesis of other complex molecules or directly employed in medicinal chemistry research to identify new drug candidates. Due to their unique structural features and functional groups, indolecarboxylic acids continue to attract significant attention from researchers worldwide.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
1-Tert-Butyl 3-methyl 1H-indole-1,3-dicarboxylate | 338760-26-2 | C15H17NO4 |
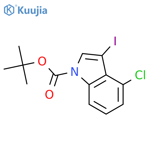 |
tert-butyl 4-chloro-3-iodo-indole-1-carboxylate | 406170-08-9 | C13H13ClINO2 |
 |
1-Boc-3-Formyl-4-hydroxyindole | 404888-00-2 | C14H15NO4 |
 |
2,3-dihydro-1H-indole-4-carboxylic acid | 175647-03-7 | C9H9NO2 |
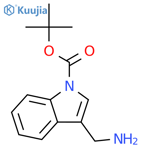 |
Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate | 188988-46-7 | C14H18N2O2 |
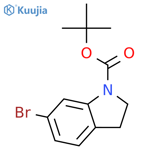 |
Tert-Butyl 6-bromoindoline-1-carboxylate | 214614-97-8 | C13H16BrNO2 |
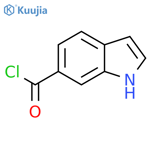 |
tert-Butyl 6-(Chlorocarbonyl)-1H-indole-1-carboxylate | 215941-02-9 | C9H6ClNO |
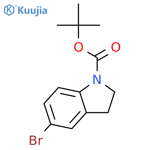 |
tert-butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | 261732-38-1 | C13H16BrNO2 |
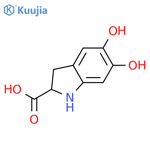 |
1H-Indole-2-carboxylicacid, 2,3-dihydro-5,6-dihydroxy-, (2S)- | 18766-67-1 | C9H9NO4 |
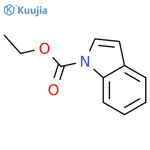 |
1H-Indole-1-carboxylicacid, ethyl ester | 13307-67-0 | C11H11NO2 |
Verwandte Literatur
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
Empfohlene Lieferanten
-
Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte


